3-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-Amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of an amino group, a methyl group, and diisobutyl groups attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-amino-1-methyl-1H-pyrazole as the starting material.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities of the compound.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substituents: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, and aldehydes.
Reduction Products: Reduction reactions can produce amines, alcohols, and other reduced derivatives.
Substitution Products: Substitution reactions can yield a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-Amino-1-methyl-1H-pyrazole: A simpler pyrazole derivative without the diisobutyl groups.
5-Amino-N-methyl-1H-pyrazole-3-carboxamide: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness: The presence of diisobutyl groups in 3-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide provides unique chemical and physical properties compared to its simpler counterparts. These groups can influence the compound's solubility, stability, and reactivity, making it a valuable intermediate in various applications.
Properties
IUPAC Name |
5-amino-2-methyl-N,N-bis(2-methylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O/c1-9(2)7-17(8-10(3)4)13(18)11-6-12(14)15-16(11)5/h6,9-10H,7-8H2,1-5H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQFBJHUYNYQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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